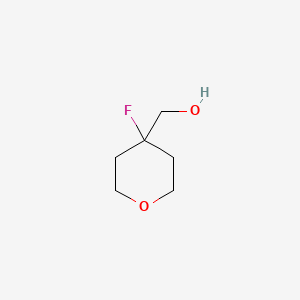

(4-Fluorotetrahydro-2H-pyran-4-YL)methanol

描述

Significance of Organofluorine Compounds in Advanced Synthesis and Pharmaceutical Science

The introduction of fluorine into organic molecules has become a powerful strategy in drug design and materials science. medchemexpress.com Organofluorine compounds are prevalent in pharmaceuticals, with estimates suggesting that around 20% of all marketed drugs contain at least one fluorine atom. chemicalbook.com This is due to the unique properties that fluorine imparts upon a molecule. As the most electronegative element, fluorine can significantly alter a molecule's physical, chemical, and biological characteristics. chemicalbook.com

Key effects of fluorination in pharmaceutical science include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can prolong the half-life and efficacy of a drug. chemicalbook.comchemicalbook.com

Increased Lipophilicity: The introduction of fluorine can increase a compound's lipophilicity, which can improve its ability to cross lipid cell membranes and enhance absorption. chemicalbook.comchemicalbook.com

Modulation of Basicity: Placing a fluorine atom near a basic group, such as an amine, can lower its pKa (a measure of basicity). This can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

Conformational Control and Binding Affinity: Fluorine atoms can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and selectivity of a drug.

These benefits have driven extensive research into methods for synthesizing fluorinated compounds and have led to the development of numerous successful drugs across various therapeutic areas, including antivirals, anticancer agents, and central nervous system drugs. nih.govresearchgate.net

The Tetrahydropyran (B127337) Moiety as a Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a common feature in a wide range of biologically active natural products and synthetic pharmaceuticals. cymitquimica.comambeed.com It is considered a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The utility of the THP moiety in drug design is attributed to several factors:

Improved Physicochemical Properties: As a bioisosteric replacement for a cyclohexane (B81311) ring, the THP introduces a polar oxygen atom. This can improve aqueous solubility and reduce the lipophilicity of a molecule, which are often desirable modifications to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, which can lead to tighter binding. nih.gov

Structural Rigidity: The defined, chair-like conformation of the THP ring reduces the entropic penalty upon binding to a target, and its rigid structure helps to orient appended functional groups in a precise manner. nih.govnih.gov

The THP scaffold is a core component of many important drugs and is a popular building block for creating new chemical entities. cymitquimica.comambeed.com For instance, the non-fluorinated precursor, (tetrahydro-2H-pyran-4-yl)methanol, serves as a starting material for synthesizing cannabinoid receptor agonists and Toll-like receptor 7 agonists for treating viral hepatitis. chemicalbook.com

Overview of Fluorinated Cyclic Ethers: Synthesis and Applications

Fluorinated cyclic ethers represent a class of compounds that merge the properties of both cyclic ethers and organofluorine compounds. The synthesis of these molecules can be challenging and often requires specialized fluorinating agents or multi-step sequences. chemicalbook.comorganic-chemistry.org Methods can include the free-radical addition of cyclic ethers to fluoroalkenes or the nucleophilic fluorination of precursor molecules. organic-chemistry.org

The resulting fluorinated cyclic ethers exhibit unique properties that make them valuable in various fields:

In Materials Science: They are explored as components of electrolytes for high-performance batteries, where they can enhance electrochemical stability and ionic conductivity. nih.gov

In Medicinal Chemistry: The combination of the ether's hydrogen bonding capacity and fluorine's electronic effects can be exploited to fine-tune the properties of bioactive molecules. nih.gov The strategic placement of fluorine on a cyclic ether scaffold can influence the molecule's conformation and its interaction with biological targets.

Research Scope and Potential of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol

While specific research publications detailing the applications of this compound are not widely available, its potential can be logically extrapolated from its structure. This compound is a valuable research chemical and building block for several reasons:

Synergistic Combination of Moieties: It uniquely combines the benefits of the THP ring (a privileged scaffold with favorable ADME properties) and geminal fluorine substitution (metabolic stability, modulation of local electronics).

A Versatile Synthetic Handle: The primary alcohol (methanol) group provides a reactive site for a wide range of chemical transformations. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, amines, and other functional groups, allowing for its incorporation into larger, more complex drug candidates.

Potential in Drug Discovery: Given that its non-fluorinated analog is a precursor to active pharmaceutical ingredients, this compound represents a next-generation building block. chemicalbook.com Researchers can use it to synthesize fluorinated versions of known bioactive compounds to study the effects of fluorine on their activity and properties—a common strategy in medicinal chemistry known as "fluorine scanning."

The research scope for this compound lies primarily in its use as a specialized building block for creating novel chemical entities with potentially improved pharmacological profiles. Its application could be explored in the same therapeutic areas where its non-fluorinated parent has shown promise, such as antiviral and anti-inflammatory agents. chemicalbook.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁FO₂ |

| Molecular Weight | 134.15 g/mol cymitquimica.com |

| Appearance | Liquid cymitquimica.com |

| Key Structural Features | Saturated 6-membered ether ring, tertiary fluorine, primary alcohol |

Table 2: Impact of Fluorine Substitution in Drug Design

| Feature | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Generally increased due to the high strength of the C-F bond. | chemicalbook.comchemicalbook.com |

| Lipophilicity | Often increased, which can enhance membrane permeability. | chemicalbook.comchemicalbook.com |

| Binding Affinity | Can be enhanced through new polar and electrostatic interactions. | nih.gov |

| Acidity/Basicity (pKa) | Can significantly alter the pKa of nearby functional groups. |

| Conformation | Can influence the preferred 3D shape of the molecule. | nih.gov |

Table 3: Applications of the Tetrahydropyran (THP) Moiety in Medicinal Chemistry

| Application Area | Rationale | Reference |

|---|---|---|

| Bioisosteric Replacement | Replaces carbocyclic rings (e.g., cyclohexane) to improve solubility and ADME properties. | nih.gov |

| Scaffold for Drug Candidates | Acts as a rigid, privileged core for orienting pharmacophoric groups. | cymitquimica.comambeed.com |

| Improving Pharmacokinetics | The ether oxygen can reduce lipophilicity and act as a hydrogen bond acceptor. | nih.gov |

| Natural Product Synthesis | A common structural motif in many complex, biologically active natural products. | cymitquimica.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-fluorooxan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZDHDHAWKBYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883442-46-4 | |

| Record name | (4-fluorooxan-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorotetrahydro 2h Pyran 4 Yl Methanol and Fluorinated Tetrahydropyran Scaffolds

Direct Synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol

The most straightforward approach to obtaining this compound involves the chemical modification of a closely related precursor that already contains the complete fluorinated tetrahydropyran (B127337) ring system.

A common and effective method for synthesizing alcohols is the reduction of carbonyl compounds. numberanalytics.com In this context, this compound can be prepared by the reduction of a suitable carbonyl precursor, such as an ester or an aldehyde. For instance, a precursor like ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate can be reduced to the target primary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for its mild conditions and high selectivity, particularly in converting aldehydes and ketones to their corresponding alcohols. numberanalytics.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. numberanalytics.com This process is typically performed in a protic solvent like ethanol (B145695) or methanol. numberanalytics.com For more challenging reductions, such as that of an ester, a more powerful reducing agent like lithium aluminium hydride (LiAlH₄) may be employed. A similar, non-fluorinated analogue, (Tetrahydro-2H-pyran-4-yl)methanol, is synthesized with a 96% yield by reducing ethyl tetrahydro-2H-pyran-4-carboxylate with LiAlH₄ in tetrahydrofuran (B95107) (THF). chemicalbook.com

Systems such as NaBH₄ combined with ammonium (B1175870) oxalate (B1200264) or ammonium sulfate (B86663) have been shown to be effective for the reduction of a variety of carbonyl compounds to alcohols in high yields. researchgate.netscielo.org.zaorientjchem.org These modified borohydride systems can offer enhanced reactivity and selectivity. scielo.org.za

Advanced Approaches to Fluorinated Tetrahydropyran Ring Systems

Beyond direct precursor modification, advanced cyclization strategies are employed to construct the fluorinated tetrahydropyran ring itself. These methods build the core structure while simultaneously installing the desired fluorine atom.

The Prins reaction has become a powerful and versatile tool for the stereoselective synthesis of substituted tetrahydropyran skeletons. nih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. researchgate.net When a fluoride (B91410) source is incorporated, the reaction can proceed as a fluoro-Prins cyclization, directly yielding 4-fluorotetrahydropyrans. researchgate.netresearchgate.net This approach is highly valuable as it constructs the heterocyclic ring and introduces the fluorine atom in a single, efficient step. researchgate.net

Various acid catalysts can promote the Prins cyclization to generate 4-fluorotetrahydropyrans. In these reactions, the acid serves not only as a catalyst for the cyclization but also as the fluoride source to quench the intermediate carbocation.

HBF₄·OEt₂ (Tetrafluoroboric acid etherate): This reagent has been identified as a versatile and efficient promoter for the synthesis of symmetrical 2,6-disubstituted 4-fluorotetrahydropyran derivatives. researchgate.net It enables a one-pot, three-component tandem allylation and Prins cyclization that is both highly efficient and diastereoselective. researchgate.net The use of the readily available and easy-to-handle HBF₄·OEt₂ makes this method practical and convenient for generating these fluorinated heterocycles. researchgate.net

BF₃·OEt₂ (Boron trifluoride etherate): The use of stoichiometric amounts of BF₃·OEt₂ allows the synthesis of 4-fluorotetrahydropyrans by reacting homoallylic alcohols with various aldehydes. researchgate.net The BF₃·OEt₂ acts as both the Lewis acid and the fluoride ion source. researchgate.net While this method produces the desired products in good yields, it often results in only moderate diastereoselectivity. researchgate.net Research has shown that these reactions can be significantly accelerated, with improved conversion rates, by using microwave irradiation. researchgate.net

Table 1: Microwave-Assisted Prins Fluorination with BF₃·OEt₂

| Entry | Aldehyde | Diastereomeric Ratio (cis/trans) | Conversion (%) |

| 5a | 4-nitrobenzaldehyde | 1.5/1 | 53 |

| 5e | 2-bromobenzaldehyde | 3/1 | 92 |

| 5f | 3-bromobenzaldehyde | 1.8/1 | 93 |

| 5g | 4-bromobenzaldehyde | 2.3/1 | 83 |

| 5i | 4-methoxybenzaldehyde | 1/1.2 | 41 |

| 5k | hexanal | 1.8/1 | 91 |

Data sourced from a study on Prins fluorination reactions using homoallylic alcohol, an aldehyde, and BF₃·OEt₂ in DCM under microwave conditions (100 W, 50 °C, 10 min). researchgate.net

To improve stereoselectivity in fluoro-Prins cyclizations, specific Lewis acids have been explored. Titanium tetrafluoride (TiF₄) has emerged as a particularly effective reagent for this purpose. It functions efficiently as both a Lewis acid catalyst and a fluorinating agent for the stereoselective synthesis of 4-fluorotetrahydropyrans. bgu.ac.il This method is general and applicable to reactions involving both aldehydes and ketones, proceeding via a Prins cyclization to give good yields of the fluorinated product. bgu.ac.il

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, and greater potential for scalability. nih.govsemanticscholar.org This technology has been successfully applied to the synthesis of heterocyclic compounds. semanticscholar.org Specifically, 4-fluorinated-2-substituted tetrahydropyran derivatives have been obtained through an oxa-Prins cyclization in a continuous flow system, demonstrating good selectivity for the anti-isomer. The application of flow methodologies to the Prins cyclization represents a modern approach to streamlining the synthesis of these important fluorinated scaffolds.

Deoxyfluorination Strategies for Cyclic Alcohols

Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is a cornerstone transformation for synthesizing organofluorine compounds. researchgate.net For cyclic alcohols like hydroxytetrahydropyrans, this method provides a direct route to fluorinated analogues.

Traditional deoxyfluorination methods often rely on basic conditions, which can lead to undesired elimination side reactions, particularly with secondary and tertiary alcohols. nih.gov A novel approach circumvents this issue by utilizing a base-free, dual-activation strategy. bohrium.com This method employs a nontrigonal phosphorus triamide for the activation of the alcohol's O-H bond under neutral conditions. nih.govorganic-chemistry.org Concurrently, a triarylborane acts as a Lewis acid catalyst to shuttle a fluoride ion from a soluble source, such as trityl fluoride, to the activated alcohol. nih.govbohrium.com

The reaction is believed to proceed through the formation of an alkoxyphosphonium intermediate, which then collapses upon nucleophilic attack by the fluoroborate ion pair, resulting in the fluorinated product. nih.govnih.gov A key advantage of this methodology is its ability to suppress elimination byproducts, which has historically been a challenge in the fluorination of tertiary alcohols. nih.govbohrium.com Furthermore, the reaction proceeds with a high degree of stereospecificity, typically resulting in an inversion of configuration at the reaction center. nih.govorganic-chemistry.org This makes it a valuable tool for synthesizing enantioenriched alkyl fluorides from chiral alcohols. nih.gov

Table 1: Key Features of Nonbasic Deoxyfluorination

| Feature | Description | Reference |

| Activation Reagent | Nontrigonal phosphorus triamide for base-free O-H activation. | nih.govorganic-chemistry.org |

| Fluoride Shuttle Catalyst | Triarylborane (e.g., tris(2,4-difluorophenyl)borane). | organic-chemistry.org |

| Fluoride Source | Organic soluble fluoride donor (e.g., trityl fluoride). | nih.govbohrium.com |

| Key Advantage | Suppresses elimination side reactions, effective for 1°, 2°, and 3° alcohols. | nih.govbohrium.com |

| Stereochemistry | Proceeds with inversion of configuration. | nih.govorganic-chemistry.org |

Transition metal catalysis offers powerful alternatives for C-F bond formation. Manganese-catalyzed C-H fluorination, in particular, has emerged as an attractive method due to the low cost, low toxicity, and environmental friendliness of manganese. chemrxiv.org These reactions can be applied to the direct fluorination of aliphatic C-H bonds, including those in cyclic ethers. nih.gov

Manganese porphyrin and manganese salen complexes are effective catalysts for these transformations. chemrxiv.orgnih.gov The proposed catalytic cycle involves a high-valent oxoMn(V) species that abstracts a hydrogen atom from the substrate to generate a short-lived carbon radical. nih.gov This radical is then trapped by a novel trans-difluoro manganese(IV) complex, which transfers a fluorine atom to yield the final product. nih.gov While manganese porphyrins are suitable for general aliphatic C-H fluorinations, manganese salen catalysts have shown better efficacy for benzylic C-H fluorinations. nih.gov

Although powerful, these methods can face challenges, particularly when fluorinating drug-like molecules that contain heteroatoms like nitrogen or oxygen, which can coordinate to the metal center and inhibit catalysis. chemrxiv.org Another strategy involves the manganese-catalyzed ring-opening fluorination of strained cycloalkanols, providing access to fluorinated alkyl chains that can be precursors for more complex structures. researchgate.net

Table 2: Manganese Catalysts in Fluorination Reactions

| Catalyst Type | Substrate Type | Fluoride Source | Reference |

| Manganese Porphyrin | Aliphatic C-H bonds | AgF / Tetrabutylammonium fluoride | nih.gov |

| Manganese Salen | Benzylic C-H bonds | AgF / TREAT·HF | nih.gov |

| Not Specified | Strained Cycloalkanols | Not Specified | researchgate.net |

Cycloaddition Reactions in the Construction of Fluorinated Heterocycles

Cycloaddition reactions are highly efficient for constructing cyclic and heterocyclic systems in an atom-economical manner. nih.gov These reactions can be programmed to create diverse heterocyclic scaffolds, which can be fluorinated or serve as precursors to fluorinated systems like the tetrahydropyran ring.

For instance, [3+2] cycloadditions are a valuable tool. The copper(I)-catalyzed cycloaddition of a fluorinated building block like 1-azido-1,1,2,2-tetrafluoroethane with terminal alkynes yields N-tetrafluoroethyl-1,2,3-triazoles. nih.gov These triazoles can be further transformed into other novel fluorinated heterocycles. nih.gov Similarly, furan-fused cyclobutanones can serve as versatile four-carbon synthons in programmable [4+n]-cycloaddition reactions. nih.gov Rhodium(I)-catalyzed [4+2]-cycloaddition with imines or gold(I)-catalyzed [4+4]-cycloaddition with anthranils can produce unique furan-fused six- or eight-membered lactams with high stereoselectivity. nih.gov These strategies provide modular entry points to complex, poly-substituted heterocyclic frameworks that can incorporate fluorine.

Gold(I)-Catalyzed Cyclization-Fluorination Sequences (e.g., Homopropargyl acetal (B89532) cyclization)

Gold catalysis has become a powerful tool in organic synthesis for activating alkynes toward nucleophilic attack. acs.orgorganic-chemistry.org A notable application is the gold(I)-catalyzed regioselective cyclization of homopropargyl acetals. ntnu.edu This one-pot protocol involves a tandem Petasis-Ferrier rearrangement followed by a fluorination step to afford highly substituted 3-fluoro-tetrahydropyran-4-one derivatives. ntnu.edu

This transformation provides a direct and efficient route to fluorinated tetrahydropyran cores that are valuable precursors for bioactive compounds. ntnu.edu The reaction demonstrates the utility of gold catalysts in orchestrating complex cyclization-functionalization cascades to build fluorinated heterocycles from readily available starting materials. acs.orgntnu.edu

Table 3: Gold(I)-Catalyzed Synthesis of Fluorinated Tetrahydropyranones

| Starting Material | Catalyst System | Product | Key Transformation | Reference |

| Homopropargyl acetal | Gold(I) catalyst | 3-Fluoro-tetrahydropyran-4-one | Petasis-Ferrier rearrangement / Fluorination | ntnu.edu |

Radical-Mediated Direct Functionalization of Cyclic Ethers

The direct functionalization of C-H bonds in cyclic ethers like tetrahydropyran offers a streamlined approach to substituted derivatives. nih.gov Radical-mediated processes, particularly those enabled by photoredox catalysis, have gained prominence for this purpose. nih.gov

One such method involves the merger of photoredox catalysis with Minisci-type reactions to achieve the direct α-arylation of ethers. nih.gov In this process, a photocatalyst, upon excitation by visible light, initiates the generation of a sulfate radical anion. nih.gov This highly reactive species then abstracts a hydrogen atom from the α-position of the ether (e.g., tetrahydropyran) via a Hydrogen Atom Transfer (HAT) mechanism, forming a nucleophilic α-oxyalkyl radical. nih.gov This radical can then add to an electron-deficient heteroarene, leading to the desired α-arylated ether product after a subsequent single-electron transfer (SET) and deprotonation sequence. nih.gov This strategy allows for the direct coupling of feedstock cyclic ethers with medicinally relevant heteroaromatic compounds under mild conditions. nih.gov

Carbofluorination Chemistry for Unique Fluorinated Scaffolds

Carbofluorination, the simultaneous addition of a carbon-based group and a fluorine atom across a double or triple bond, is a powerful strategy for rapidly increasing molecular complexity while installing a fluorine atom. While direct carbofluorination of the tetrahydropyran ring is not a standard approach, this chemistry can be applied to precursors that are subsequently cyclized to form the desired fluorinated scaffold.

For example, the carbofluorination of an alkene can generate a fluorinated carbon chain bearing functional groups suitable for intramolecular cyclization. A subsequent intramolecular Williamson ether synthesis or other cyclization strategy could then form the tetrahydropyran ring, incorporating the fluorine atom at a specific position. Such multi-step sequences, while more complex, offer high control over the final structure and stereochemistry of the fluorinated tetrahydropyran product.

Comparative Analysis of Fluorine Introduction Strategies

The decision of when and how to introduce a fluorine atom into a target molecule is a critical consideration in synthetic planning. The two principal approaches, late-stage fluorination and the fluorinated building block strategy, each present a distinct set of advantages and disadvantages. The choice between them often depends on factors such as the complexity of the target molecule, the desired stereochemistry, scalability, and the tolerance of other functional groups present in the molecule.

Late-Stage Fluorination vs. Fluorinated Building Block Approaches

Late-Stage Fluorination: A Strategy of Precision

Late-stage fluorination (LSF) involves the introduction of a fluorine atom at or near the end of a synthetic sequence. This approach is particularly attractive in drug discovery as it allows for the rapid diversification of complex, biologically active molecules, enabling the exploration of structure-activity relationships (SAR) without the need for de novo synthesis of each fluorinated analog. numberanalytics.com

The primary advantage of LSF lies in its synthetic efficiency for creating a library of fluorinated compounds from a common advanced intermediate. This can significantly shorten the path to novel fluorinated drug candidates. numberanalytics.com For the synthesis of a molecule like this compound, a hypothetical LSF approach would involve the direct fluorination of a precursor such as (Tetrahydro-2H-pyran-4-yl)methanol or a protected derivative. Reagents like Deoxy-Fluor or PhenoFluor are often employed for the deoxyfluorination of alcohols, a common LSF transformation. nih.gov

However, LSF is not without its challenges. The direct fluorination of complex molecules can suffer from issues of regioselectivity and stereoselectivity, especially in molecules with multiple potential reaction sites. The harsh conditions sometimes required for fluorination can be incompatible with sensitive functional groups present in the substrate. nih.gov Furthermore, the development of new, highly selective LSF methods is an ongoing area of research.

Fluorinated Building Block Approach: A Foundation of Reliability

In contrast, the fluorinated building block approach involves the use of small, pre-fluorinated starting materials that are then incorporated into the target molecule through well-established chemical transformations. This strategy often provides a more reliable and predictable route to the desired fluorinated compound, with high control over regiochemistry and stereochemistry. researchgate.netalfa-chemistry.com

For the synthesis of fluorinated tetrahydropyrans, a common building block strategy is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form a tetrahydropyran ring. By employing a fluorinated reagent, such as DMPU/HF, both cyclization and fluorination can be achieved in a single step, affording 4-fluorotetrahydropyran derivatives with good yields and diastereoselectivity. nih.gov Another building block approach involves the halofluorination of cyclic olefins, which can then be further elaborated to the desired tetrahydropyran scaffold. nih.govbeilstein-journals.org

A Head-to-Head Comparison

To illustrate the differences between these two strategies, the following data tables summarize key aspects of each approach for the synthesis of fluorinated tetrahydropyran scaffolds.

| Strategy | Key Advantages | Key Disadvantages | Ideal Application |

| Late-Stage Fluorination | Rapid diversification of complex molecules; shorter route to analogs from a common precursor. numberanalytics.com | Potential for low regio- and stereoselectivity; harsh reaction conditions may not be tolerated. nih.gov | Structure-activity relationship (SAR) studies and library synthesis. |

| Fluorinated Building Block | High predictability and control of regio- and stereochemistry; generally higher yields and scalability. researchgate.netnih.gov | Can require longer synthetic sequences; availability of specific building blocks may be limited. | Large-scale synthesis of a specific target molecule with defined stereochemistry. |

| Feature | Late-Stage Fluorination (Hypothetical Deoxyfluorination) | Fluorinated Building Block (Prins Cyclization) |

| Starting Material | (Tetrahydro-2H-pyran-4-yl)methanol or protected derivative | Homoallylic alcohol and an aldehyde |

| Key Reagent | Deoxyfluorinating agent (e.g., Deoxy-Fluor, PhenoFluor) nih.gov | Fluorinating/Acid catalyst (e.g., DMPU/HF) nih.gov |

| Number of Steps to Fluorinated Core | Typically one step from the immediate precursor | Typically one step from starting materials |

| Yield | Variable, can be moderate to good depending on substrate and reagent | Generally good to high nih.gov |

| Stereoselectivity | Can be challenging to control | Often high, favoring the cis isomer nih.gov |

| Functional Group Tolerance | Can be a limitation depending on the reagent's reactivity nih.gov | Generally good, as demonstrated with various aldehydes nih.gov |

Chemical Reactivity and Derivatization of 4 Fluorotetrahydro 2h Pyran 4 Yl Methanol

Transformations at the Methanol Functional Group

The primary alcohol of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol is a key site for synthetic modification. Standard alcohol transformations can be applied, although the presence of the electron-withdrawing fluorine atom on the same carbon can modulate reactivity. This deactivating effect can make reactions like esterification more challenging compared to its non-fluorinated analog, (Tetrahydro-2H-pyran-4-yl)methanol. researchgate.netnih.govacs.org

Esterification: The formation of esters from this compound and a carboxylic acid, known as Fischer esterification, typically requires an acid catalyst and heat. chemguide.co.uk However, the reduced nucleophilicity of the fluorine-substituted alcohol may necessitate more forcing conditions or the use of more reactive acylating agents. Alternative methods that are effective for deactivated or fluorinated alcohols include reaction with acyl chlorides or acid anhydrides, or the use of coupling agents. acs.orgchemguide.co.uk Research on the direct esterification of perfluorinated alcohols has highlighted the use of activating agents like XtalFluor-E to facilitate the reaction, a strategy that could be applicable here. nih.govacs.org

Sulfonylation: The conversion of the hydroxyl group into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate) or toluenesulfonate (B8598656) (tosylate), is a critical transformation. This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction converts the poor leaving group (hydroxyl) into an excellent leaving group (mesylate or tosylate), paving the way for further reactions. The existence of related structures like (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate strongly supports the feasibility of this transformation for the fluoro-analog. chemscene.com

Table 1: Representative Sulfonylation Reaction

| Reactant | Reagent | Base | Product | Purpose |

| This compound | Methanesulfonyl Chloride | Triethylamine | (4-Fluorotetrahydro-2H-pyran-4-yl)methyl methanesulfonate | Activation of the hydroxyl group for nucleophilic substitution |

Once the alcohol is converted to a sulfonate ester, the carbon of the CH₂ group becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. This two-step sequence (sulfonylation followed by displacement) is a cornerstone of synthetic chemistry.

The non-fluorinated parent compound, (tetrahydro-2H-pyran-4-yl)methanol, is used as a starting material in the synthesis of pharmacologically active molecules, such as CB2 cannabinoid receptor agonists. cymitquimica.comchemicalbook.com These syntheses proceed by converting the alcohol to a good leaving group, which is then displaced by a nucleophile (e.g., an indole (B1671886) nitrogen). A similar pathway is readily accessible for the fluorinated derivative, allowing for the introduction of various functional groups.

Table 2: Examples of Nucleophilic Displacement on a Mesylate Derivative

| Substrate | Nucleophile (Nu⁻) | Product |

| (4-Fluorotetrahydro-2H-pyran-4-yl)methyl methanesulfonate | Sodium Azide (NaN₃) | 4-(Azidomethyl)-4-fluorotetrahydro-2H-pyran |

| (4-Fluorotetrahydro-2H-pyran-4-yl)methyl methanesulfonate | Sodium Cyanide (NaCN) | (4-Fluorotetrahydro-2H-pyran-4-yl)acetonitrile |

| (4-Fluorotetrahydro-2H-pyran-4-yl)methyl methanesulfonate | Pyrrolidine | 4-Fluoro-4-(pyrrolidin-1-ylmethyl)tetrahydro-2H-pyran |

Influence of the Fluorine Atom on Tetrahydropyran (B127337) Ring Reactivity

The fluorine atom at the C4 position significantly influences the properties of the tetrahydropyran ring through strong inductive and hyperconjugative effects. cymitquimica.com The high electronegativity of fluorine withdraws electron density from the surrounding carbon framework (a -I inductive effect). This effect can influence the conformational preferences of the ring and the reactivity of its substituents. acs.org

Ring-Opening Reactions of Fluorinated Cyclic Ethers

While tetrahydropyrans are generally stable cyclic ethers, under specific conditions, they can undergo ring-opening reactions. The presence of fluorine can influence the pathways and feasibility of these transformations.

A modern approach to the ring-opening of relatively unstrained cyclic ethers like tetrahydropyran involves the use of carbenes. pdx.edu This method typically proceeds through the formation of an oxonium ylide intermediate, which is generated by the attack of a carbene on the ring's oxygen atom. This highly reactive intermediate can then undergo fragmentation to yield a ring-opened product. pdx.edu Although not specifically detailed for this compound, this pathway represents a potential, albeit likely challenging, route for its transformation. The electron-withdrawing fluorine atom could disfavor the formation of the positive charge on the adjacent oxygen in the oxonium ylide, potentially making the ring more resistant to this specific type of cleavage compared to its non-fluorinated counterpart.

A conceptually related transformation involves the cleavage of a carbon-carbon bond induced by a fluorinating agent. Research has shown that the reaction of certain cyclic allylic alcohols with N-fluorobenzenesulfonimide (NFSI) can lead to a ring-opening fragmentation, producing functionalized Z-fluoroalkenes. researchgate.netchemicalbook.com This reaction proceeds without a catalyst and is driven by an electrophilic fluorination event that generates a carbocationic intermediate. researchgate.net The subsequent fragmentation of this intermediate results in the cleavage of a C-C bond within the ring.

In the case of cyclic allylic alcohols, the reaction outcome is highly dependent on the substituents. For example, cyclopentanols bearing an alkyl substituent on the double bond undergo β-fluorination followed by hydride migration to yield β-fluoroketones, preserving the ring. nih.gov In contrast, substrates with an aryl substituent on the alkene moiety undergo ring-opening to form Z-fluoroalkenes. researchgate.netnih.gov This demonstrates a divergent reactivity pattern where the electronic nature of the substrate dictates whether the ring remains intact or undergoes cleavage upon fluorination.

Advanced Spectroscopic Characterization of 4 Fluorotetrahydro 2h Pyran 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and electronic environment of atoms within a molecule. For a compound like (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, a multi-pronged NMR approach would be essential for its complete characterization.

Comprehensive ¹H NMR Analysis for Proton Environments

A ¹H NMR spectrum of this compound would be expected to reveal distinct signals for the protons in the tetrahydropyran (B127337) ring and the hydroxymethyl group. The chemical shifts, signal multiplicities (splitting patterns), and integration values would provide critical information about the connectivity and stereochemistry of the molecule. However, no specific experimental ¹H NMR data, including chemical shifts and coupling constants, are currently available in published literature.

¹⁹F NMR for Fluorine-Specific Detection

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool for the characterization of this compound. This technique is highly sensitive to the local environment of the fluorine atom and would provide a specific signal corresponding to the C-F bond. The chemical shift in the ¹⁹F NMR spectrum would confirm the presence of the fluorine and could offer insights into its electronic environment. At present, no published ¹⁹F NMR spectra or chemical shift data for this compound have been found.

¹³C NMR and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom bonded to the fluorine would exhibit a characteristic splitting pattern due to C-F coupling.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and establishing the complete connectivity of the molecule. Unfortunately, no experimental data from these techniques for this compound are publicly available.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Patterns (e.g., LC-MS, API-ESI)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Ionization (API) sources such as Electrospray Ionization (ESI) would be suitable for analyzing this compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, and the fragmentation pattern would offer clues about its structure. A search for this data has not yielded any specific results.

Infrared (IR) and Ultraviolet/Visible (UV/Vis) Spectroscopy (as applicable)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretching of the ether and alcohol, and the C-F stretch. While general IR spectra for related tetrahydropyran compounds exist, specific data for the fluorinated title compound is not available.

UV/Visible spectroscopy is generally less informative for saturated compounds like this, which lack extensive chromophores, and no data is expected or found.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

For a crystalline solid, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. If this compound can be crystallized, this technique would offer an unambiguous determination of its solid-state conformation. There is currently no evidence in the public domain of a crystal structure determination for this compound.

Computational and Mechanistic Studies on 4 Fluorotetrahydro 2h Pyran 4 Yl Methanol and Fluorinated Tetrahydropyrans

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and energetics of fluorinated organic molecules. aps.orgarxiv.orgosti.gov For (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, DFT calculations provide critical insights into how the highly electronegative fluorine atom influences the geometry, stability, and reactivity of the molecule.

Illustrative DFT Calculated Relative Energies of this compound Conformers:

| Conformer | C-F Bond Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Axial | 0.00 |

| Chair 2 | Equatorial | +1.5 |

| Twist-Boat | - | +5.8 |

Note: This data is illustrative and intended to represent typical energy differences found in DFT studies of similar fluorinated heterocycles.

The data suggests that the conformer with the axial fluorine may be more stable, a common finding in fluorinated six-membered rings, often attributed to stabilizing hyperconjugative interactions between the axial C-F bond and anti-periplanar C-H or C-C bonds.

Elucidation of Reaction Mechanisms in Fluorination Processes

Understanding the mechanisms of fluorination is crucial for the rational design of synthetic routes to compounds like this compound. Computational studies play a key role in mapping out the potential energy surfaces of these reactions. mdpi.com

Transition State Analysis and Energy Barriers

The synthesis of fluorinated THPs often involves nucleophilic or electrophilic fluorinating agents. nih.gov Computational chemists use DFT to locate and characterize the transition states for these reactions. By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined, providing a quantitative measure of the reaction's feasibility.

For instance, in a nucleophilic fluorination using a fluoride (B91410) source, the reaction may proceed through an S(_N)2 or S(_N)1-like mechanism. DFT calculations can distinguish between these pathways by analyzing the geometry and energy of the transition state.

Illustrative Calculated Energy Barriers for Fluorination of a Tetrahydropyran (B127337) Precursor:

| Parameter | Value (kcal/mol) |

| Reactant Complex Energy | 0.0 |

| Transition State Energy | +25.3 |

| Product Complex Energy | -5.2 |

Note: This data is illustrative and represents a hypothetical reaction pathway.

Stereochemical Outcomes and Diastereoselectivity

The stereochemistry of the final product is a critical aspect of the synthesis of this compound. researchgate.net The facial selectivity of the fluorinating agent's attack on the THP ring precursor determines whether the fluorine atom is introduced in an axial or equatorial position. Computational models can predict the diastereoselectivity of a reaction by comparing the energy barriers of the transition states leading to the different stereoisomers.

Factors influencing stereochemical outcomes include steric hindrance from existing substituents on the THP ring and stereoelectronic effects that may favor one approach trajectory of the fluorinating agent over another.

Conformational Analysis of Fluorinated Tetrahydropyran Rings

The conformation of the THP ring in this compound is heavily influenced by the presence of the fluorine atom. nih.govrsc.org While unsubstituted THP rings exist in a dynamic equilibrium between two chair conformations, the introduction of a fluorine atom can significantly bias this equilibrium.

The preference for an axial or equatorial fluorine is governed by a delicate balance of several factors, including:

A-value: The steric preference for the equatorial position.

Anomeric Effect: A stabilizing interaction between a lone pair on the ring oxygen and the anti-bonding orbital of an axial C-F bond.

Dipole-Dipole Interactions: Repulsive or attractive interactions between the C-F bond dipole and other polar bonds in the molecule. nih.gov

Hyperconjugation: Stabilizing interactions involving the C-F bond. nih.gov

Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, are essential for dissecting these competing effects and predicting the dominant conformation. nih.govtechnion.ac.il

Molecular Dynamics Simulations for Intramolecular Interactions and Solvation Effects

While DFT calculations provide valuable information about static molecular structures and energies, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. nih.gov MD simulations are particularly useful for studying the complex interplay of intramolecular interactions and the effects of the surrounding solvent. researchgate.net

For this compound, MD simulations can reveal:

The flexibility of the THP ring and the hydroxymethyl side chain.

The nature and lifetime of intramolecular hydrogen bonds.

The organization of solvent molecules around the solute, providing insights into solvation energies and the influence of the solvent on conformational preferences.

By simulating the molecule in different solvent environments, researchers can understand how polarity and hydrogen-bonding capabilities of the solvent can shift the conformational equilibrium of the fluorinated THP ring.

Applications of 4 Fluorotetrahydro 2h Pyran 4 Yl Methanol and Analogues in Chemical Biology and Material Sciences

Role in Medicinal Chemistry and Drug Discovery

The tetrahydropyran (B127337) ring is a privileged scaffold in drug design, often used to improve metabolic stability and solubility, and to orient functional groups in a specific three-dimensional arrangement for optimal target binding. While direct applications of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol are highly specific, its analogues and the core THP structure are integral to several classes of inhibitors targeting diseases ranging from metabolic disorders to cancer.

Synthesis of GPR40 Agonists

While direct evidence for the use of this compound in the synthesis of GPR40 agonists is not prominent in publicly available research, the tetrahydropyran moiety is a recognized component in the design of G-protein coupled receptor (GPCR) modulators. GPR40, also known as the free fatty acid receptor 1 (FFA1), is a target for type 2 diabetes because its activation enhances glucose-dependent insulin (B600854) secretion. google.com Patent literature discloses that various heterocyclic compounds, including tetrahydropyran, are used as building blocks for synthetic GPR40 agonists. googleapis.com For instance, analogues containing a tetrahydropyran ring have been investigated for their potential in treating GPR40-mediated diseases like type 2 diabetes. google.comgoogle.com The structural role of the tetrahydropyran is often to provide a stable, non-planar framework that can correctly position other pharmacophoric elements for receptor binding. acs.org

Development of Beta-Secretase Inhibitors

The tetrahydropyran scaffold is a key structural element in the development of inhibitors for the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary target in Alzheimer's disease research. acs.org The development of BACE1 inhibitors is challenging, requiring molecules that can cross the blood-brain barrier and exhibit high selectivity over other proteases like Cathepsin D (CatD) to avoid toxicity. acs.org

Researchers have successfully incorporated the tetrahydropyran ring into chroman-based structures to create highly selective BACE1 inhibitors. acs.org In one series, 8-tetrahydropyran-2-yl chromans were developed that showed excellent selectivity for BACE1 over CatD, with some analogues demonstrating over 2000-fold selectivity. acs.org The inclusion of the THP ring was found to be more advantageous than its 7-THP counterpart in achieving this high selectivity. acs.org One such compound, after oral administration in rats, led to a significant 69% reduction in cerebrospinal fluid levels of amyloid-beta (Aβ1–40). acs.org In another study, a series of 1,3,4,4a,10,10a-hexahydropyrano[4,3-b]chromene analogues containing a THP moiety were developed, which also showed high potency and selectivity for BACE1. nih.gov These findings underscore the importance of the tetrahydropyran scaffold in designing BACE1 inhibitors with desirable pharmacological profiles.

Precursor for Selective Bcl-2 Anti-Apoptotic Protein Inhibitors

Dysregulation of apoptosis in lymphocytes is a contributing factor to the pathogenesis of autoimmune diseases. Therefore, inducing apoptosis in autoreactive immune cells via Bcl-2 inhibition presents a novel therapeutic approach. Research has shown that Bcl-2 family inhibitors are effective in preclinical models of autoimmunity. One study reported that ABT-737, a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, significantly reduced disease severity in animal models of both arthritis and lupus. google.com This effect is attributed to the inhibition of lymphocyte proliferation. google.com These findings suggest that antagonists of the Bcl-2 protein family represent a potentially attractive therapeutic strategy for treating autoimmune disorders.

The role of Bcl-2 inhibitors is most established in oncology, particularly for hematological malignancies. nih.govnih.gov Venetoclax (ABT-199) is an FDA-approved Bcl-2 specific inhibitor for treating adults with Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML). dana-farber.orgnih.govnih.gov It functions by binding selectively to the BH3 domain of the BCL-2 protein, which releases pro-apoptotic proteins and triggers cancer cell death. frontiersin.orgpatientpower.info The efficacy of Venetoclax has been demonstrated in numerous clinical trials, where it induces rapid and profound remissions. patientpower.infoyoutube.com

Beyond blood cancers, the utility of Bcl-2 inhibitors in solid tumors is an active area of investigation. nih.govnih.govnih.gov Navitoclax (ABT-263), which inhibits Bcl-2, Bcl-xL, and Bcl-w, has been studied in clinical trials for various solid tumors and hematologic malignancies. nih.govmedchemexpress.com Research is ongoing to evaluate the effectiveness of these inhibitors, both as monotherapy and in combination with other anticancer agents, across a range of cancers including non-small cell lung cancer, multiple myeloma, and diffuse large B-cell lymphoma. nih.govdana-farber.orgyoutube.com

Table 1: Selected Bcl-2 Family Inhibitors and Their Research Areas

| Inhibitor | Target(s) | Primary Research Area (Oncology) | Research Area (Autoimmunity) |

|---|---|---|---|

| Venetoclax (ABT-199) | Bcl-2 | Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML) dana-farber.orgnih.gov | Investigational |

| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Solid Tumors, Hematologic Malignancies nih.govmedchemexpress.com | Investigational |

| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Preclinical Oncology | Arthritis, Lupus (preclinical models) google.com |

| Oblimersen | Bcl-2 (antisense) | Malignant Melanoma, NSCLC, Multiple Myeloma nih.gov | Not specified |

Contributions to CDK2 Inhibitor Synthesis

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their deregulation is a common feature in many human cancers. nih.gov Consequently, CDK inhibitors are a major focus of anticancer drug development. Specifically, CDK2, when complexed with cyclin E or A, plays a crucial role in the G1/S transition and S phase progression. nih.gov

The tetrahydropyran scaffold has been successfully utilized in the design of potent CDK2 inhibitors. In a study focused on developing novel kinase inhibitor scaffolds, 2-amino-pyrido[3,4-d]pyrimidines were synthesized and evaluated for CDK2 inhibition. rsc.org Within this series, a derivative featuring a tetrahydropyran moiety (compound 19 ) was found to be a potent inhibitor, with an IC50 value in the nanomolar range. rsc.org This highlights the value of the THP ring in achieving high-potency kinase inhibition, likely by providing optimal positioning of the molecule within the ATP-binding pocket of the enzyme. rsc.org Patent literature also describes various CDK2 inhibitor designs that incorporate a tetrahydropyran ring as part of their structure, further confirming the utility of this scaffold in the field. google.comnih.gov

Table 2: Research Findings on a Tetrahydropyran-Containing CDK2 Inhibitor

| Compound ID | Scaffold | Target | Potency (IC50) | Source |

|---|---|---|---|---|

| 19 | 2-Amino-pyrido[3,4-d]pyrimidine | CDK2 | Nanomolar range | rsc.org |

Strategic Impact of Fluorine on Drug Properties (e.g., metabolic stability, bioavailability, lipophilicity)

The introduction of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. chim.it The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for strategic modifications that can profoundly improve a drug's efficacy and viability. tandfonline.comnumberanalytics.com The substitution of hydrogen with fluorine is a cornerstone of modern drug design, with approximately 20% of all pharmaceuticals containing fluorine. tandfonline.com

Metabolic Stability: A primary reason for incorporating fluorine is to block metabolic oxidation. mdpi.com The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. tandfonline.comnumberanalytics.com By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can prevent or slow down the breakdown of a drug, thereby increasing its half-life and duration of action. tandfonline.comnih.gov For instance, placing a fluorine atom on an aromatic ring or an alkyl chain can shield that site from hydroxylation, a common metabolic pathway. mdpi.com This enhanced stability means the drug remains in its active form in the body for longer, potentially leading to improved therapeutic outcomes. nih.gov

Bioavailability: Fluorine can also enhance a drug's bioavailability, which is the fraction of an administered dose that reaches systemic circulation. This is often achieved by modulating the pKa (a measure of acidity) of nearby functional groups. tandfonline.comrsc.org As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of adjacent amines. tandfonline.com This increased acidity reduces the amine's basicity, meaning it is less likely to be protonated at physiological pH. A more neutral form of a drug can more easily permeate cellular membranes, leading to better absorption and bioavailability. tandfonline.comtandfonline.comnih.gov

Lipophilicity: Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical parameter for drug absorption and distribution. The effect of fluorine on lipophilicity is complex and context-dependent. nih.gov The introduction of single fluorine atoms or trifluoromethyl groups can increase lipophilicity, which can enhance binding to target proteins through hydrophobic interactions and improve membrane permeability. nih.govresearchgate.netbenthamscience.com However, the high electronegativity of fluorine can also lead to the formation of more polar molecules in some contexts, which can modulate lipophilicity to an optimal range required for a good drug candidate. nih.gov Judicious use of fluorine allows for fine-tuning this property to balance solubility and permeability, which is crucial for effective drug delivery. nih.gov

Impact of Fluorine Substitution on Key Drug Properties

| Property | Effect of Fluorination | Rationale / Mechanism |

|---|---|---|

| Metabolic Stability | Generally Increased | The C-F bond is stronger than the C-H bond, blocking oxidation by metabolic enzymes like cytochrome P450. tandfonline.comnumberanalytics.commdpi.com |

| Bioavailability | Often Improved | Fluorine's electron-withdrawing effect can lower the pKa of nearby functional groups (e.g., amines), increasing the proportion of the neutral, more readily absorbed form of the drug. tandfonline.comtandfonline.comnih.gov |

| Lipophilicity | Modulated (Context-Dependent) | Can increase lipophilicity, enhancing membrane permeability and target binding. The effect depends on the specific chemical environment and degree of fluorination. nih.govnih.govbenthamscience.com |

Applications in Advanced Materials Science

The unique properties conferred by the carbon-fluorine bond are not only valuable in pharmaceuticals but also in the creation of advanced materials. Fluorinated compounds, including cyclic ethers like this compound and its analogues, are integral to developing materials with high thermal stability, chemical resistance, and specific electrochemical properties. numberanalytics.comrsc.org

Components in Polymer Electrolytes for High-Safety Lithium-Ion Batteries

A significant challenge in developing next-generation lithium-ion batteries (LIBs) and lithium-metal batteries (LMBs) is the creation of safe and stable electrolytes that can operate at high voltages. nih.gov Traditional ether-based electrolytes offer good compatibility with lithium metal anodes but suffer from low oxidative stability (typically below 4V), while carbonate-based electrolytes are unstable with the lithium metal anode. unifr.ch

Fluorinated cyclic ethers have emerged as a promising solution to these challenges. acs.org The incorporation of electron-withdrawing fluorine atoms into the ether structure lowers the energy of the highest occupied molecular orbital (HOMO), which significantly enhances the electrolyte's oxidative stability to voltages above 5V. nih.govunifr.ch This allows for the use of high-energy, high-voltage cathode materials like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811). acs.orgresearchgate.net

Research has demonstrated that fluorinated cyclic ethers, when used as co-solvents, contribute to the formation of a robust and uniform solid electrolyte interphase (SEI) on the lithium anode. acs.orgresearchgate.net This SEI layer is critical for preventing the growth of lithium dendrites and minimizing side reactions, which improves the battery's safety and cycling efficiency. unifr.ch For example, electrolytes formulated with fluorinated dioxolane derivatives have shown remarkable performance, achieving high Coulombic efficiencies and excellent capacity retention over hundreds of cycles. nih.govacs.org One study highlighted that an electrolyte containing the fluorinated cyclic co-solvent 2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)-1,3-dioxolane (TTD) exhibited oxidation stability up to 6V and enabled a Li|NCM811 full cell to retain 80% of its capacity after 100 cycles at a high charge cut-off voltage of 4.7V. acs.orgunifr.ch Similarly, 3,3,4,4-tetrafluorotetrahydrofuran (TFF) used as a co-solvent in a LiFSI-DME electrolyte resulted in an average Li Coulombic efficiency of 99.41% over 200 cycles. nih.gov

Performance of Fluorinated Cyclic Ether-Based Electrolytes in Lithium Batteries

| Fluorinated Ether Analogue | Electrolyte System | Key Performance Metric | Source |

|---|---|---|---|

| 2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane (DTDL) | 2 M LiFSI in DTDL | Oxidation stability up to 5.5 V; Li||NCM811 cell retained 84% capacity after 200 cycles. | nih.gov |

| 2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)-1,3-dioxolane (TTD) | 1.5 M LiFSI in TTD/DME | Oxidation stability up to 6 V; Coulombic efficiency of 99.4% in Li|Cu cell. | acs.org |

| 3,3,4,4-tetrafluorotetrahydrofuran (TFF) | LiFSI in TFF/DME | Average Li Coulombic efficiency of 99.41% over 200 cycles. | nih.gov |

Other Emerging Material Science Applications of Fluorinated Cyclic Ethers

The utility of fluorinated cyclic ethers and related structures extends beyond battery technology. Their inherent properties make them valuable building blocks in various areas of materials science.

Fluoropolymers: Fluorinated monomers are precursors to high-performance polymers like Teflon. These materials are known for their exceptional chemical inertness, thermal stability, and low surface energy, making them ideal for non-stick coatings, waterproof membranes, and chemically resistant seals. man.ac.ukyoutube.com

Ionic Liquids: Fluorinated groups are incorporated into the structure of ions to create room-temperature ionic liquids (RTILs). These materials have applications as non-volatile, thermally stable solvents in electrochemistry, catalysis, and extraction processes. man.ac.uk

Liquid Crystals: The introduction of fluorine can influence the mesomorphic properties of molecules, leading to the development of new liquid crystal materials for display technologies. The polarity and stability of the C-F bond can be used to fine-tune the dielectric anisotropy and other critical properties of these materials. rsc.org

Hybrid Materials: There is growing interest in creating hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs), where fluorination can enhance stability and tailor properties for applications in gas storage, separation, and catalysis. rsc.orgrsc.org The chemical resistance imparted by fluorine can make these frameworks more robust in harsh environments. numberanalytics.com

The continued exploration of fluorinated cyclic ethers and other organofluorine compounds promises to yield new materials with customized properties for a wide array of advanced technological applications. numberanalytics.comacs.org

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The increasing focus on environmental responsibility in chemical synthesis has spurred the development of greener methods for producing organofluorine compounds. mjbas.comnottingham.ac.uk Traditional fluorination techniques often rely on hazardous reagents and harsh conditions, prompting a shift towards more sustainable alternatives. cam.ac.ukcas.cn

Biocatalysis: Enzymatic synthesis is emerging as a powerful tool for creating fluorinated compounds with high selectivity under mild conditions. nih.gov Enzymes such as fluorinases, lipases, aldolases, and cytochrome P450s are being engineered and applied to catalyze the formation of C-F bonds or to modify fluorinated substrates. nih.govnih.govresearchgate.net While the direct enzymatic synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol has not been extensively reported, the potential exists to use enzymes like lipases for stereoselective acylation of the alcohol group or to develop novel biocatalysts for the fluorination step itself. nih.gov Directed evolution is a key strategy being used to enhance the performance, stability, and substrate scope of these biocatalysts.

Advanced Catalytic Systems: Innovations in chemical catalysis are providing more efficient and selective routes to fluorinated heterocycles. A notable advancement is the use of novel nucleophilic fluorination reagents. For instance, the DMPU/HF complex (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone/hydrogen fluoride) has been shown to be a highly effective reagent for the diastereoselective synthesis of 4-fluorotetrahydropyrans via a fluoro-Prins cyclization. nih.gov This method offers significant advantages in terms of yield and stereoselectivity compared to classical reagents like Olah's reagent (pyridine/HF). nih.gov

Flow Chemistry: Continuous flow chemistry offers enhanced safety, efficiency, and scalability for hazardous reactions like fluorination. cam.ac.ukuc.pt By performing reactions in microreactors, chemists can achieve better control over reaction parameters (temperature, pressure, mixing), minimize the volume of hazardous reagents at any given time, and facilitate in-line purification. uc.pt The synthesis of fluorinated heterocycles, such as 4-fluoropyrazole derivatives, has been successfully demonstrated using telescoped multi-step flow processes. tib.eu This approach is highly applicable to the synthesis of this compound and its derivatives, potentially reducing waste and improving process safety.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Tetrahydropyrans

| Methodology | Reagents/Catalysts | Advantages | Challenges | Key Findings |

|---|---|---|---|---|

| Traditional Prins Cyclization | Strong Lewis acids (e.g., BF₃·OEt₂) | Established method | Low yields, poor diastereoselectivity. nih.gov | Often results in a mixture of isomers. nih.gov |

| Fluoro-Prins with DMPU/HF | DMPU/HF complex, various aldehydes | High yields, excellent diastereoselectivity, faster conversion. nih.gov | Requires specialized handling of HF-based reagents. | Outperforms Olah's reagent in both yield and selectivity for various substrates. nih.gov |

| Biocatalysis (Potential) | Engineered enzymes (e.g., fluorinases, hydrolases) | High stereoselectivity, mild reaction conditions, environmentally benign. nih.gov | Enzyme stability, substrate scope limitations, product accumulation can be difficult. nih.gov | Directed evolution can overcome limitations and even reverse enantioselectivity. nih.gov |

| Flow Chemistry (Potential) | Various, adapted for flow reactors | Enhanced safety, scalability, precise process control, potential for automation. cam.ac.ukuc.pt | Initial setup costs, potential for channel clogging. | Enables use of hazardous reagents with greater control; allows for telescoping of reaction steps. uc.pttib.eu |

Expanding the Scope of Reactivity and Derivatization

The this compound scaffold possesses a primary alcohol, which serves as a versatile handle for a wide range of chemical transformations. Expanding the library of derivatives is crucial for exploring structure-activity relationships in drug discovery and materials science.

The primary alcohol can be readily converted into other functional groups. Common derivatization strategies include:

Etherification: The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method for preparing ethers. libretexts.orglibretexts.org Alternatively, acid-catalyzed addition to alkenes or alkoxymercuration-demercuration can be employed. libretexts.orgyoutube.com

Esterification: Reaction with carboxylic acids (Fischer esterification) or, more commonly, with more reactive acyl chlorides or anhydrides in the presence of a base, yields the corresponding esters.

Oxidation: Controlled oxidation can convert the primary alcohol into an aldehyde (using reagents like PCC or DMP) or further to a carboxylic acid (using stronger oxidants like KMnO₄ or Jones reagent).

Conversion to Amines: The alcohol can be converted to a leaving group (e.g., a tosylate) and then displaced by an azide, followed by reduction to yield the corresponding aminomethyl derivative.

The presence of the fluorine atom at the C4 position influences the reactivity of the tetrahydropyran (B127337) ring. The strong electron-withdrawing nature of fluorine can destabilize adjacent carbocation intermediates, potentially altering the pathways of reactions that involve ionization at the anomeric carbon (C2). nih.gov This electronic effect must be considered when designing multi-step syntheses involving modifications to the heterocyclic core.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | R-COCl, Pyridine | Ester (-CH₂OC(O)R) |

| Williamson Ether Synthesis | 1. NaH; 2. R-Br | Ether (-CH₂OR) |

| Oxidation to Aldehyde | PCC or DMP | Aldehyde (-CHO) |

| Oxidation to Carboxylic Acid | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid (-COOH) |

| Mitsunobu Reaction | DEAD, PPh₃, R-COOH | Ester (-CH₂OC(O)R) |

| Tosylation | TsCl, Pyridine | Tosylate (-CH₂OTs) |

| Displacement with Azide | NaN₃ (following tosylation) | Azide (-CH₂N₃) |

| Reduction of Azide | H₂, Pd/C or LiAlH₄ | Amine (-CH₂NH₂) |

Rational Design of Next-Generation Bioactive Compounds

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability. nih.govnih.govcas.cn The this compound scaffold is a prime example of a fluorinated building block that offers several advantageous features for rational drug design. tandfonline.com

The tetrahydropyran ring acts as a rigid, saturated heterocyclic core, which can serve as a bioisosteric replacement for more metabolically labile groups or conformationally flexible alkyl chains. The fluorine atom, being small and highly electronegative, can engage in specific non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) within a protein binding pocket, potentially increasing ligand affinity and selectivity. nih.govacs.org Furthermore, the placement of fluorine on a quaternary carbon blocks a potential site of metabolic oxidation, which can significantly improve the pharmacokinetic profile of a drug candidate. nih.gov

The primary alcohol provides a key vector for modification, allowing chemists to attach various pharmacophores or linkers to explore different regions of a biological target's binding site. This synthetic handle is crucial for building libraries of compounds for high-throughput screening and for fine-tuning the properties of a lead compound during optimization. The trend in drug discovery is moving towards more complex, three-dimensional fluorinated aliphatic and heterocyclic structures, making this scaffold particularly relevant. tandfonline.com

Table 3: Structural Features and Their Implications for Bioactive Compound Design

| Structural Feature | Description | Potential Advantages in Drug Design |

|---|---|---|

| Tetrahydropyran Core | Saturated six-membered oxygen-containing heterocycle. | Provides a rigid, 3D scaffold; can improve solubility and act as a hydrogen bond acceptor. e-bookshelf.demiamioh.edu |

| Quaternary Fluorine Atom | Fluorine atom at the C4 position. | Blocks metabolic oxidation at that site; modulates local electronics and conformation; can form specific protein-ligand interactions. nih.govnih.gov |

| Primary Alcohol (-CH₂OH) | Versatile functional group. | Acts as a synthetic handle for derivatization; can serve as a hydrogen bond donor/acceptor in a binding site. |

Integration of Computational Chemistry and Artificial Intelligence in Fluorinated Compound Discovery

The discovery and optimization of novel fluorinated compounds is increasingly being accelerated by computational chemistry and artificial intelligence (AI). acs.orgmdpi.com These powerful tools are transforming the landscape of molecular design, from predicting fundamental properties to generating entirely new chemical entities. nih.govyoutube.com

Computational Chemistry: Methods like Density Functional Theory (DFT) are essential for understanding the intrinsic properties of molecules like this compound. nih.gov These calculations can predict molecular geometries, reaction energetics, and spectroscopic properties, providing insights that are difficult to obtain experimentally. nih.govnih.gov For fluorinated compounds, accurate force fields are crucial for running molecular dynamics simulations to study their interactions with biological targets, such as proteins or nucleic acids, and to rationalize the effects of fluorination on binding affinity and entropy. nih.govacs.org

Artificial Intelligence and Machine Learning: AI and machine learning (ML) models are being trained on vast chemical datasets to perform a variety of tasks relevant to drug discovery. neurips.cc For fluorinated compounds, this includes:

Property Prediction: Deep learning models can rapidly and accurately predict key properties like lipophilicity (logP), solubility, and toxicity based solely on molecular structure, accelerating the screening of virtual libraries. nih.govacs.org

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and transformers, can "learn" the rules of chemistry and molecular design from existing databases of bioactive compounds. nih.gov These models can then generate novel molecular structures, including complex fluorinated heterocycles, that are optimized for desired activities and properties. nih.govyoutube.com

Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic pathways for target molecules. rsc.org This can help chemists find the most efficient and sustainable routes to new derivatives of the this compound scaffold.

The integration of these computational approaches creates a powerful pipeline for modern chemical research. It allows for the rapid design, evaluation, and prioritization of new fluorinated compounds, reducing the time and cost associated with experimental trial-and-error and paving the way for the next generation of pharmaceuticals and advanced materials. mdpi.com

Table 4: Application of Computational and AI Tools in Fluorinated Compound Discovery

| Tool/Methodology | Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. nih.gov | Predicting reactivity of the alcohol and ring; understanding the electronic impact of the fluorine atom. |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion to study protein-ligand binding and conformational preferences. nih.gov | Assessing how derivatives bind to target proteins and the role of fluorine in stabilizing the complex. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Building statistical models to correlate chemical structure with biological activity. | Developing models to predict the bioactivity of new derivatives based on their physicochemical properties. |

| Machine Learning (ML) for Property Prediction | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, lipophilicity, etc. nih.govacs.org | Rapidly screening virtual libraries of derivatives for drug-like properties before synthesis. neurips.cc |

| Generative AI for De Novo Design | Creating novel molecular structures with desired properties. nih.gov | Designing new, optimized bioactive compounds based on the fluorinated tetrahydropyran scaffold. youtube.com |

| AI for Retrosynthesis | Predicting synthetic routes for a target molecule. rsc.org | Devising efficient and sustainable synthetic pathways to novel and complex derivatives. |

常见问题

Q. What are the common synthetic routes for (4-Fluorotetrahydro-2H-pyran-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic fluorination of a tetrahydropyran precursor. For example, fluorination of 4-hydroxymethyltetrahydropyran derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions (e.g., in dichloromethane or THF) . Optimization involves controlling reaction temperature (-20°C to 0°C) to minimize side reactions and using TLC or HPLC to monitor progress . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Purity : Assessed via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) or GC-MS (capillary column, He carrier gas).

- Structural Confirmation : Use H/C NMR to confirm the fluorinated tetrahydropyran ring (e.g., F NMR for fluorine integration at δ -180 to -220 ppm) and FTIR for hydroxyl (3200–3600 cm) and C-F (1100–1200 cm) stretches .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks .

- Work in a fume hood to avoid inhalation of volatile fluorinated intermediates.

- Waste must be neutralized (e.g., with aqueous NaOH) and disposed via licensed chemical waste services to prevent environmental release of fluorine-containing byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Chiral resolution may involve:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during fluorination to induce stereoselectivity at the C4 position .

- Kinetic Resolution : Employ enzymes (lipases or esterases) to selectively hydrolyze one enantiomer from a racemic mixture .